molecular formula C16H23FN2O4S B4171838 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide

Cat. No. B4171838
M. Wt: 358.4 g/mol
InChI Key: HGVLZEGSNWOGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide, also known as Compound X, is a synthetic compound that has shown great potential in scientific research. It was first synthesized in the early 2000s and has since been studied extensively for its various biochemical and physiological effects. In We will also discuss its potential future directions in scientific research.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X involves its binding to the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X has been shown to have a higher binding affinity for the mu-opioid receptor than other opioids such as morphine and fentanyl. Additionally, 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X has been shown to inhibit the reuptake of certain neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X has been shown to exhibit several biochemical and physiological effects. In addition to its analgesic, antidepressant, and anxiolytic effects, it has also been shown to have anti-inflammatory effects. Additionally, 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X has been shown to have a lower potential for abuse and dependence than other opioids such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X in lab experiments is its high binding affinity for the mu-opioid receptor, which makes it a useful tool for studying the receptor's function. Additionally, 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X has a lower potential for abuse and dependence than other opioids, which may make it a safer alternative for studying opioid-related behaviors. However, one limitation of using 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X. One area of interest is its potential use in treating chronic pain, as it has been shown to exhibit analgesic effects with a lower potential for abuse and dependence than other opioids. Additionally, further research could be done to explore its potential use in treating addiction and other psychiatric disorders. Finally, research could be done to develop new synthetic compounds based on the structure of 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X that may exhibit even greater efficacy and safety in scientific research applications.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X has shown promising results in several scientific research applications. It has been studied for its potential use as an analgesic, as it has been shown to bind to the mu-opioid receptor and exhibit analgesic effects in animal models. It has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, 1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide X has been studied for its potential use in treating depression and anxiety, as it has been shown to modulate the levels of certain neurotransmitters in the brain.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-methoxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-23-11-3-9-18-16(20)13-4-2-10-19(12-13)24(21,22)15-7-5-14(17)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVLZEGSNWOGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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